2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid
Description
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid (2-F-BCP) is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), a highly strained carbocyclic structure widely used as a bioisostere for aromatic rings in drug design . The introduction of fluorine at the bridgehead position (C2) modulates electronic, steric, and metabolic properties, making it valuable for optimizing pharmacokinetics in medicinal chemistry. BCP derivatives are synthesized via photochemical reactions, such as the in-flow photochemical addition of propellane to diacetyl, enabling kilogram-scale production . Fluorination strategies, including radical halogenation and electrophilic substitutions, are employed to access 2-F-BCP and related analogs .
Properties
Molecular Formula |
C7H7FO4 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-3-6(4(9)10)1-7(3,2-6)5(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
FOKXYUOUUBMUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
The key initial step involves the in flow photochemical addition of bicyclo[1.1.1]propellane to diacetyl. This process enables the formation of the bicyclo[1.1.1]pentane diketone intermediate on a large scale, up to 1 kilogram, within approximately 6 hours.
-
- Photochemical irradiation at 365 nm wavelength.
- Flow reactor setup, mercury lamp-free and quartz vessel-free.
- Continuous flow allows efficient scale-up and reproducibility.
-
- Rapid and scalable synthesis of diketone intermediate (Compound 6).
- High throughput with gram to kilogram scale production.
This step is critical as it establishes the bicyclic BCP framework essential for subsequent functionalization.
Conversion to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone intermediate undergoes a haloform reaction to convert the ketone groups into carboxylic acids, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
- Reagents: Sodium hydroxide (NaOH) and bromine (Br2).
- Conditions: NaOH aqueous solution cooled to 20 °C; Br2 added dropwise.
- The diketone is added in dioxane solvent at 0 °C.
- Stirring overnight to ensure complete reaction.
- Extraction with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).
- Acidification of aqueous phase to precipitate the diacid.
-
- Multigram to 500-gram scale synthesis demonstrated.
- Yield ranges typically between 70–80%.
-
- Precipitation and recrystallization from hexane and dichloromethane mixtures.
This step is robust and scalable, providing the key diacid intermediate for further fluorination and derivatization.
Fluorination to 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Selective fluorination is achieved by treating the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with fluorinating agents under controlled conditions.
-
- Starting material: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (Compound 1).
- Reagents: Silver nitrate (AgNO3) as catalyst, Selectfluor (a fluorinating agent).
- Solvent: Distilled water.
- Degassing with argon to remove oxygen.
- Reaction temperature: 70 °C.
- Reaction time: 24 hours.
-
- Extraction with tert-butyl methyl ether (MeOtBu).
- Concentration under reduced pressure.
- Recrystallization from MeOtBu and pentane mixture.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Scale | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | [1.1.1]Propellane + Diacetyl | Photochemical addition, 365 nm, flow reactor | Bicyclo[1.1.1]pentane diketone (Compound 6) | Up to 1 kg | High | Mercury lamp-free, scalable photoreaction |
| 2 | Diketone (Compound 6) | NaOH, Br2, dioxane, 0 °C to RT, overnight | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) | 500 g scale | 70–80 | Haloform reaction, batch process |
| 3 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) | AgNO3, Selectfluor, H2O, 70 °C, 24 h, argon degassing | 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Multigram scale | ~42 | Selective fluorination, recrystallization |
Additional Notes and Functionalizations
- The diacid intermediate is a versatile building block for medicinal chemistry, enabling the synthesis of various derivatives such as alcohols, amines, trifluoroborates, and amino acids.
- The fluorinated product can be further transformed into fluorinated amines and alcohols, expanding its utility in drug design.
- The synthetic route emphasizes scalability and reproducibility, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or diacids, while reduction can produce diols or other reduced derivatives.
Scientific Research Applications
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a bioisostere for aromatic rings makes it a promising candidate for drug development, offering improved pharmacokinetic properties.
Industry: The compound can be used in the synthesis of materials with specific properties, such as increased stability or solubility.
Mechanism of Action
The mechanism by which 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure and the presence of fluorine atoms enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Key Observations:
Fluorine Position Matters : 2-F-BCP exhibits distinct electronic effects compared to 3-F-BCP due to fluorine’s proximity to the carboxyl groups. The C2 position induces greater electron-withdrawing effects, lowering pKa values and enhancing hydrogen-bonding capacity .
Halogen Diversity : Chlorinated analogs (e.g., 2-Cl-2-F-BCP) show reduced metabolic stability but improved crystallinity, aiding X-ray structural validation .
Synthetic Scalability: Non-fluorinated BCP is synthesized on a kilogram scale via flow photochemistry , whereas fluorinated derivatives require specialized methods like radical C–H abstraction or transition-metal catalysis .
Table 2: Comparative Physicochemical Data
Key Findings:
- Solubility Trends: Fluorination at C2 reduces aqueous solubility compared to non-fluorinated BCP due to increased hydrophobicity. Difluoro derivatives exhibit even lower solubility .
- Thermal Stability : Fluorinated analogs generally show higher decomposition temperatures, likely due to stronger C–F bonds and reduced strain .
Biological Activity
2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-DA) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of BCP-DA, particularly focusing on its anti-inflammatory properties and other relevant biological activities.
Synthesis of 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
The synthesis of BCP-DA typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired dicarboxylic acid. Recent advancements have allowed for large-scale synthesis, producing significant quantities suitable for biological evaluation .
Key Steps in Synthesis:
- Photochemical Reaction: Using a flow photochemical method to construct the bicyclo[1.1.1]pentane core.
- Haloform Reaction: Converting the diketone intermediate into the dicarboxylic acid on a multigram scale.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, particularly their ability to modulate inflammatory responses in human monocyte cell lines. The compound has been shown to significantly inhibit NFκB activity and reduce the release of pro-inflammatory cytokines such as TNFα and MCP1 in response to lipopolysaccharide (LPS) stimulation .
Table 1: Biological Activity of BCP Derivatives
| Compound | IC50 (pM) | Effect on NFκB Activity | Cytokine Release Reduction (%) |
|---|---|---|---|
| BCP-sLXm 6a | < 100 | ~50% | TNFα, MCP1 |
| BCP-DA | TBD | TBD | TBD |
Lipophilicity and Pharmacokinetics
The introduction of fluorine into the bicyclo[1.1.1]pentane structure alters its physicochemical properties, including lipophilicity. Studies indicate that while fluorination slightly decreases lipophilicity compared to non-fluorinated analogs, it significantly enhances metabolic stability and bioavailability, making it an attractive candidate for drug development .
Case Study 1: Anti-inflammatory Drug Development
In a recent study, BCP derivatives were incorporated into the structure of established anti-inflammatory drugs like Flurbiprofen. The modified compounds exhibited improved efficacy in reducing inflammation while maintaining favorable pharmacokinetic profiles .
Case Study 2: Cytokine Modulation
Another investigation utilized human monocyte cell lines to assess the impact of BCP derivatives on cytokine release. The results demonstrated that specific analogs could effectively downregulate cytokine production in response to inflammatory stimuli, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and how do reaction conditions influence selectivity?
The synthesis of fluorinated bicyclo[1.1.1]pentane derivatives often involves radical halogenation or modified Hunsdiecker reactions. For example, radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid with Cl2 under UV light yields selective fluorinated-chlorinated isomers, with reaction temperature and radical initiators (e.g., AIBN) critical for controlling regioselectivity . The Hunsdiecker reaction, using HgO and Br2 in CCl4, avoids silver salt purification and has been applied to generate dibromides for subsequent fluorination .
Q. How can the purity and structural integrity of 2-fluorobicyclo[1.1.1]pentane derivatives be validated experimentally?
Key methods include:
- X-ray crystallography : To confirm halogen positions and cage geometry (e.g., bridge vs. axial fluorine placement) .
- Capillary electrophoresis : For pKa determination (e.g., pKa = 2.1–3.5 for fluorinated analogs) .
- NMR spectroscopy : <sup>19</sup>F NMR distinguishes fluorinated isomers via coupling constants and chemical shifts .
Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?
The dicarboxylic acid moiety confers moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies suggest storage under inert atmospheres at room temperature to prevent decarboxylation. Acidic conditions may promote decomposition, necessitating pH-controlled environments (pH 6–8) for long-term storage .
Advanced Research Questions
Q. How can DFT calculations rationalize the selective formation of fluorinated isomers during synthesis?
Density Functional Theory (DFT) predicts relative strain energies and thermodynamic stability of isomers. For example, 2-fluoro-5-chlorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is favored due to lower strain (ΔG ≈ 2–4 kcal/mol) compared to other isomers. Transition state modeling reveals steric hindrance and electronic effects (e.g., fluorine electronegativity) dictate halogen positioning .
Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) for gas separation?
The rigid bicyclo[1.1.1]pentane core enhances MOF dimensionality. In isostructural frameworks like NU-2002, substituting terephthalic acid with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid increases pore rigidity, improving hexane isomer separation efficiency by 30–40%. Fluorination may further tune hydrophobicity and selectivity .
Q. How do contradictory crystallographic and computational data on halogen positioning inform mechanistic studies?
Discrepancies between experimental (X-ray) and DFT-predicted halogen positions often arise from dynamic effects (e.g., lattice strain). For example, X-ray data may show averaged positions due to disorder, while DFT assumes static structures. Hybrid approaches, such as QM/MM simulations, reconcile these differences by accounting for crystal packing forces .
Q. What methodological challenges arise in determining acidity constants (pKa) for polyhalogenated derivatives?
Capillary electrophoresis with UV detection is preferred for pKa measurement due to low solubility in water. However, fluorinated derivatives exhibit anomalous migration times due to fluorine’s inductive effects. Calibration with internal standards (e.g., benzoic acid analogs) and ionic strength adjustments (0.1 M phosphate buffer) improve accuracy .
Q. How can this compound serve as a bioisostere in medicinal chemistry, and what synthetic modifications are required?
The bicyclo[1.1.1]pentane core is a benzene bioisostere, reducing metabolic liability. Stepwise modifications of the carboxylic acid groups (e.g., esterification, amidation) enable conjugation with pharmacophores. For example, dimethyl esters of the parent acid are intermediates for antifungal agents, requiring Pd-catalyzed cross-coupling for functionalization .
Data Contradiction Analysis
9. Resolving conflicting reports on the reactivity of fluorinated vs. non-fluorinated analogs in Diels-Alder reactions
Non-fluorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acid exhibits higher reactivity in Diels-Alder cycloadditions (k = 0.15 M<sup>−1</sup>s<sup>−1</sup>) due to reduced steric hindrance. Fluorination decreases electron density at the bridgehead, slowing reaction rates by 50–60%. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) clarify these trends .
Methodological Recommendations
- Synthetic optimization : Use radical initiators (e.g., AIBN) at 60–80°C for selective fluorination .
- Characterization : Combine <sup>19</sup>F NMR (δ −120 to −150 ppm for bridge fluorines) with IR spectroscopy (C=O stretch at 1700–1750 cm<sup>−1</sup>) .
- Computational modeling : Employ B3LYP/6-31G* basis sets for strain energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
